molecular formula C12H9BrFNO3S B2806749 4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide CAS No. 1551728-64-3

4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide

Cat. No. B2806749
M. Wt: 346.17
InChI Key: HXZNEKCLASPKOG-UHFFFAOYSA-N
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Description

“4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide” is a chemical compound with the CAS Number: 1551728-64-3 . It has a molecular weight of 346.18 and its IUPAC name is 4-(3-bromo-4-fluorophenoxy)benzenesulfonamide . The compound is a white to off-white solid .


Synthesis Analysis

The synthesis of similar compounds, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, has been achieved through the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .


Molecular Structure Analysis

The InChI code for the compound is 1S/C12H9BrFNO3S/c13-11-7-9 (3-6-12 (11)14)18-8-1-4-10 (5-2-8)19 (15,16)17/h1-7H, (H2,15,16,17) . The structure of the compound has been analyzed by X-ray diffraction .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 451.0±55.0 °C and a predicted density of 1.653±0.06 g/cm3 . It is stored at room temperature .

Scientific Research Applications

  • Photodynamic Therapy in Cancer Treatment : The compound has been investigated for its use in photodynamic therapy, a treatment method for cancer. Specifically, its derivatives have shown potential as Type II photosensitizers due to their high singlet oxygen quantum yield and good fluorescence properties, which are crucial for this therapy (Pişkin, Canpolat, & Öztürk, 2020).

  • Photocatalytic Applications : Another study focused on the synthesis of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. This compound demonstrated properties suitable for photocatalytic applications, highlighting its potential in fields like environmental remediation and green chemistry (Öncül, Öztürk, & Pişkin, 2021).

  • Radiosynthesis of Medical Imaging Compounds : The compound also finds application in the radiosynthesis of complex molecules for medical imaging. Studies have shown the effectiveness of its derivatives in synthesizing compounds like 4-[¹⁸F]fluorophenol, a crucial intermediate for medical imaging agents (Helfer et al., 2013).

  • Carbonic Anhydrase Inhibitors : In medicinal chemistry, derivatives of 4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide have been explored for their potential as carbonic anhydrase inhibitors. This could have implications in developing treatments for conditions like glaucoma, epilepsy, and altitude sickness (Gul et al., 2016).

  • Progesterone Receptor Antagonists : Finally, its derivatives have been developed as novel nonsteroidal progesterone receptor antagonists. This discovery opens new pathways for treating diseases like uterine leiomyoma, endometriosis, and breast cancer (Yamada et al., 2016).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

4-(3-bromo-4-fluorophenoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO3S/c13-11-7-9(3-6-12(11)14)18-8-1-4-10(5-2-8)19(15,16)17/h1-7H,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZNEKCLASPKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)F)Br)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide

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